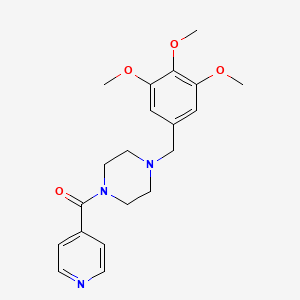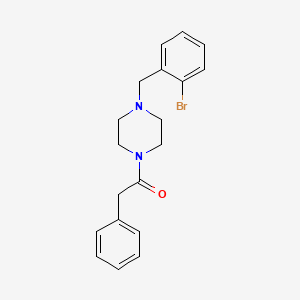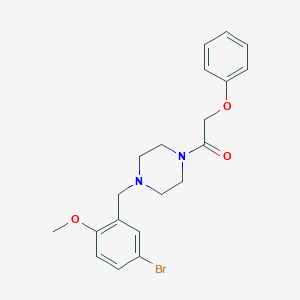![molecular formula C19H14N2OS2 B3571825 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine
Übersicht
Beschreibung
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine, also known as PTZ, is a heterocyclic compound that belongs to the phenothiazine family. It is a yellow crystalline powder with a molecular weight of 373.5 g/mol. PTZ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine acts as a GABA antagonist, which means it inhibits the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking GABA receptors, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine increases neuronal excitability and can induce seizures.
Biochemical and Physiological Effects:
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures result in a variety of biochemical and physiological effects. Seizures cause an increase in neuronal activity, which leads to an increase in metabolic demand. This increase in metabolic demand results in a depletion of energy reserves, such as glucose and ATP. Seizures also cause an increase in oxidative stress, which can damage cellular structures and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures provide a valuable model for studying seizure activity and evaluating the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine is relatively easy to administer and can induce seizures in a dose-dependent manner. However, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are not identical to human epilepsy and may not accurately reflect the underlying mechanisms of seizure activity in humans.
Zukünftige Richtungen
There are several future directions for research involving 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. One area of interest is the development of novel anticonvulsant drugs that can effectively treat seizures induced by 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. Another area of interest is the investigation of the underlying mechanisms of 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures and their relevance to human epilepsy. Additionally, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine may have potential applications in other areas of neuroscience research, such as the study of neurodegenerative diseases and the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine has been widely used as a research tool in neuroscience to study seizure activity. It is commonly used in animal models to induce seizures and evaluate the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are similar to human epilepsy and provide a valuable model for investigating the underlying mechanisms of seizure activity.
Eigenschaften
IUPAC Name |
1-phenothiazin-10-yl-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(13-23-18-11-5-6-12-20-18)21-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJYRPTLLXYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)


![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571829.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571835.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)